Sulfosate
Overview
Description
Synthesis Analysis
The synthesis of sulfosate and similar compounds involves the use of sodium sulfinates as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Molecular Structure Analysis
The molecular structure of sulfosate is determined by its molecular formula, C6H16NO5PS . Further analysis of its structure would require more specific information or advanced analytical techniques .Relevant Papers There are numerous papers relevant to sulfosate and related compounds. These include papers on the formation of sulfate minerals in natural and industrial environments , the effects of sulforaphane on brain mitochondria , and the trends, growth, and future directions of MXenes . Further analysis of these papers would provide more detailed information on sulfosate and its related compounds.
Scientific Research Applications
Biomaterials
Sulfonation, a chemical modification process introducing sulfonic acid groups, enhances biomaterial properties . Sulfonated molecules have been applied in the field of biomaterials, including hydrogels, scaffolds, and nanoparticles . The introduction of sulfonic acid groups can significantly improve the properties of these materials, making them more suitable for various applications .
Cellular Responses
Sulfonated biomaterials have a significant impact on cellular responses, including adhesion, proliferation, and differentiation . This makes them particularly useful in fields like regenerative medicine, drug delivery, and tissue engineering .
Traditional Chinese Medicine
An unconventional complex, “traditional Chinese medicine” and its sulfonation method have come to the forefront after a thousand years of history . This highlights the transformative potential of sulfonation in biomedicine .
Industrial Applications
A variety of products relying on the crystallization of sulfate minerals have been employed since antiquity . Today, they are an essential part of a wide array of industrial and cultural applications, including grout, mortar, and cement production, dye synthesis, glass production and metallurgical processes, decorative products, and more .
Metallurgical Processes
Sulfonated molecules are used in metallurgical processes . The introduction of sulfonic acid groups can significantly improve the efficiency of these processes .
Decorative Products
Sulfonated molecules are also used in the production of decorative products . The sulfonic acid groups can enhance the aesthetic appeal and durability of these products .
Mechanism of Action
Target of Action
It is known to have applications in the field of plant protection as a herbicide .
Mode of Action
It is synthesized as a bioactive molecule with potential applications as a herbicide .
Biochemical Pathways
It is known to exhibit herbicidal activities .
Result of Action
Sulfosate has shown excellent activities against fungal strain A. fumigates and bacterial strain S. typhimurium . It has also exhibited excellent herbicidal activities, in pre- and post-experiments on three weeds; barnyard grass (Echinochloa Crus), red spranglitop (Leptochloa filiformis), and yellow nuts (Cyperus Esculenfus) .
Action Environment
It has shown least adverse effects on soil plant growth-promoting rhizobacterial (pgpr) strains including the rhizobium leguminosarum, pseudomonas fluorescens, and pseudomonas putida .
properties
IUPAC Name |
2-(phosphonatomethylamino)acetate;trimethylsulfanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P.3C3H9S/c5-3(6)1-4-2-10(7,8)9;3*1-4(2)3/h4H,1-2H2,(H,5,6)(H2,7,8,9);3*1-3H3/q;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXAROXICLETTP-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)C.C[S+](C)C.C[S+](C)C.C(C(=O)[O-])NCP(=O)([O-])[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32NO5PS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phosphonatomethylamino)acetate;trimethylsulfanium | |
CAS RN |
81591-81-3 | |
Record name | Glycine, N-(phosphonomethyl)-, ion(1-), trimethylsulfonium (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.346 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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